Cas no 2154343-26-5 (3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}piperidine-2,6-dione)

3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}piperidine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione

- 2154343-26-5

- EN300-26682929

- SCHEMBL19585179

- 3-(2-chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione

- 2,6-Piperidinedione, 3-(2-chloro-5,7-dihydro-7-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-

- 3-(2-chloro-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione

- 3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}piperidine-2,6-dione

-

- MDL: MFCD34602296

- インチ: 1S/C12H10ClN3O3/c13-8-3-1-6-5-16(12(19)10(6)14-8)7-2-4-9(17)15-11(7)18/h1,3,7H,2,4-5H2,(H,15,17,18)

- InChIKey: HEUQLFLPHHXPNU-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C2C(C(N(C2)C2C(NC(CC2)=O)=O)=O)=N1

計算された属性

- せいみつぶんしりょう: 279.0410689g/mol

- どういたいしつりょう: 279.0410689g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 442

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 79.4Ų

じっけんとくせい

- 密度みつど: 1.550±0.06 g/cm3(Predicted)

- ふってん: 606.4±55.0 °C(Predicted)

- 酸性度係数(pKa): 10.51±0.40(Predicted)

3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}piperidine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26682929-1.0g |

3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione |

2154343-26-5 | 1g |

$0.0 | 2023-05-30 | ||

| Enamine | EN300-26682929-1g |

3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione |

2154343-26-5 | 1g |

$0.0 | 2023-09-12 |

3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}piperidine-2,6-dione 関連文献

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}piperidine-2,6-dioneに関する追加情報

Chemical Compound: 3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione (CAS No: 2154343-26-5)

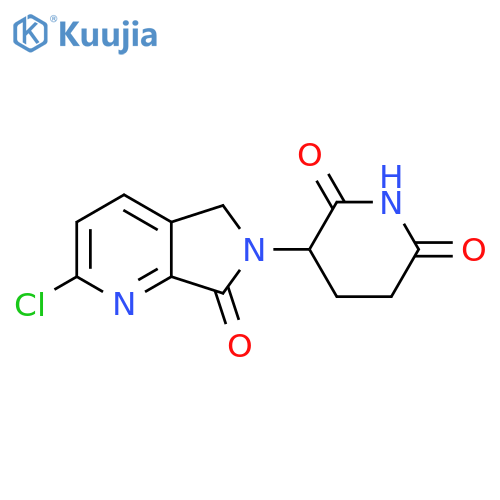

The compound 3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione, identified by the CAS number 2154343-26-5, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic compounds, which are known for their versatile structures and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.

The molecular structure of this compound is characterized by a piperidine ring fused with a pyrrolopyridine moiety. The presence of the chlorine atom at the 2-position of the pyrrolopyridine ring introduces electronic effects that can influence the compound's reactivity and stability. Additionally, the dione functional group on the piperidine ring contributes to the molecule's ability to participate in various chemical reactions, including nucleophilic attacks and redox reactions.

Recent studies have highlighted the potential of this compound in drug discovery efforts. Its unique structure allows for interactions with various biological targets, such as enzymes and receptors. For instance, researchers have explored its role as a potential inhibitor of certain kinases involved in cancer progression. The compound's ability to modulate these targets makes it a promising candidate for further preclinical studies.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and oxidations. The synthesis typically begins with the preparation of the pyrrolopyridine core using cyclization reactions under specific conditions. Subsequent steps involve introducing the chlorine substituent and forming the dione functionality on the piperidine ring.

The compound's stability under various conditions has also been a subject of recent investigations. Studies have shown that it exhibits good thermal stability and resistance to hydrolysis under physiological conditions. These properties are advantageous for its potential use in drug delivery systems and other applications where stability is critical.

Beyond its pharmaceutical applications, this compound has shown promise in materials science. Its heterocyclic structure can be exploited for designing new materials with unique electronic properties. For example, researchers have explored its use as a building block for constructing advanced organic semiconductors.

In conclusion, the compound 3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione (CAS No: 2154343-26) represents a valuable addition to the arsenal of chemical tools available for research and development. Its versatile structure and favorable properties make it a subject of ongoing interest across multiple disciplines within chemistry.

2154343-26-5 (3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}piperidine-2,6-dione) 関連製品

- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)

- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)

- 1393560-91-2(4-Chloro-5-(trifluoromethyl)pyridin-3-amine)

- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))

- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)

- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)